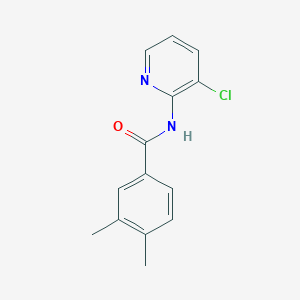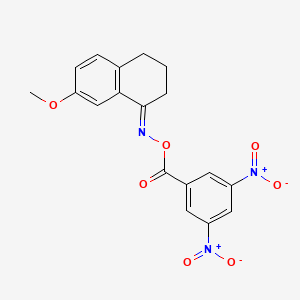
N-(3-chloro-2-pyridinyl)-3,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-pyridinyl)-3,4-dimethylbenzamide, also known as K-252a, is a natural product derived from the soil bacterium Streptomyces sp. It is a potent inhibitor of protein kinases and has been extensively studied for its potential applications in scientific research.
作用機序
N-(3-chloro-2-pyridinyl)-3,4-dimethylbenzamide inhibits protein kinases by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its target substrate, leading to inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cell lines. This compound has also been shown to protect neurons from damage and improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using N-(3-chloro-2-pyridinyl)-3,4-dimethylbenzamide in lab experiments is its potency as a protein kinase inhibitor. It has been shown to be effective at inhibiting a wide range of protein kinases at low concentrations. However, one limitation of using this compound is its potential for off-target effects, as it can inhibit other enzymes besides protein kinases.
将来の方向性
There are several potential future directions for research on N-(3-chloro-2-pyridinyl)-3,4-dimethylbenzamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to protect neurons from damage in animal models of these diseases, and further research could explore its potential as a treatment. Another area of interest is the development of more selective protein kinase inhibitors based on the structure of this compound. By understanding the structure-activity relationship of this compound, researchers could develop more potent and selective inhibitors for specific protein kinases.
合成法
The synthesis of N-(3-chloro-2-pyridinyl)-3,4-dimethylbenzamide is a complex process that involves multiple steps. The starting material is 3,4-dimethylaniline, which is reacted with 3-chloro-2-pyridinecarboxylic acid to form the intermediate 3-chloro-2-(3,4-dimethylphenyl)pyridine. This intermediate is then reacted with benzoyl chloride to form the final product, this compound.
科学的研究の応用
N-(3-chloro-2-pyridinyl)-3,4-dimethylbenzamide has been used extensively in scientific research as a tool to study protein kinases. It has been shown to inhibit a wide range of protein kinases, including receptor tyrosine kinases, serine/threonine kinases, and protein kinase C. This compound has been used to study the role of protein kinases in various cellular processes, including cell growth, differentiation, and apoptosis.
特性
IUPAC Name |
N-(3-chloropyridin-2-yl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-9-5-6-11(8-10(9)2)14(18)17-13-12(15)4-3-7-16-13/h3-8H,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGVBFSSRHUHEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC=N2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5714579.png)

![2-[(5-chloro-2-thienyl)carbonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B5714596.png)
![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5714606.png)
![6-benzylidene-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5714609.png)
![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5714611.png)

![N-(4-{[(4-hydroxyphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5714619.png)
![1,1'-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5714627.png)
![methyl [4-(3-anilino-2-cyano-3-oxo-1-propen-1-yl)phenoxy]acetate](/img/structure/B5714630.png)
